![molecular formula C15H24IN3O3S B11832379 Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)
Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)- is a complex organic compound It is characterized by the presence of an iodinated butanoic acid backbone, a thiazole ring, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)- typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Esterification: The esterification of butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) forms the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of advanced materials.
作用機序
The mechanism of action of Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The thiazole ring and iodinated butanoic acid moiety may play crucial roles in binding to the target enzyme or receptor.
類似化合物との比較
Similar Compounds
Butanoic acid, 2-methyl-, methyl ester: This compound has a similar butanoic acid backbone but lacks the thiazole ring and iodine atom.
Butanoic acid, 2-methyl-, ethyl ester: Similar to the above compound but with an ethyl ester group.
Butanoic acid, 2-methyl-, 1-methylethyl ester: Another similar compound with a different ester group.
Uniqueness
The presence of the thiazole ring and the iodine atom in Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)- makes it unique compared to the other butanoic acid derivatives. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H24IN3O3S |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
ethyl (2S)-4-iodo-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate |
InChI |
InChI=1S/C15H24IN3O3S/c1-5-22-14(20)12(6-7-16)18-15(21)19(4)8-11-9-23-13(17-11)10(2)3/h9-10,12H,5-8H2,1-4H3,(H,18,21)/t12-/m0/s1 |
InChIキー |
MUENGFBUJZMBMV-LBPRGKRZSA-N |
異性体SMILES |
CCOC(=O)[C@H](CCI)NC(=O)N(C)CC1=CSC(=N1)C(C)C |
正規SMILES |
CCOC(=O)C(CCI)NC(=O)N(C)CC1=CSC(=N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


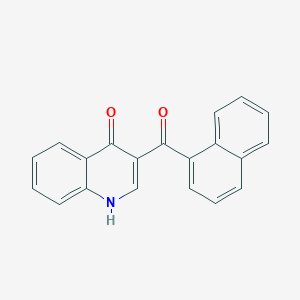
![5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11832302.png)


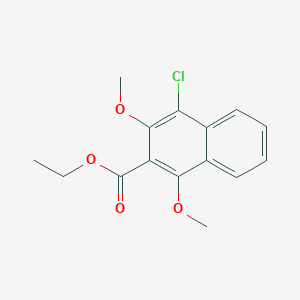
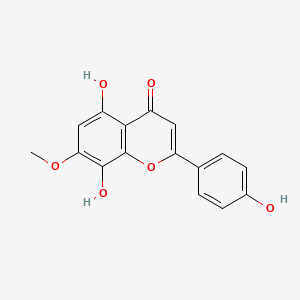
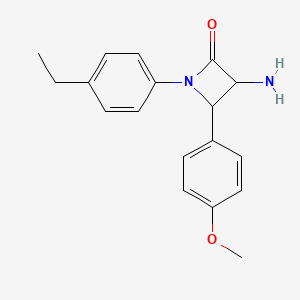
![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
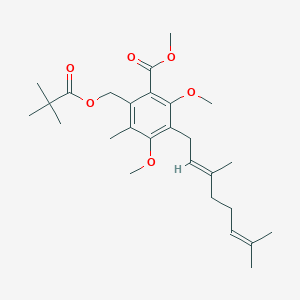
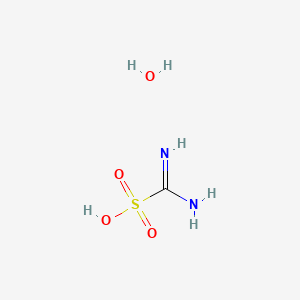
![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
